molecular formula C3H3BrCl2O B14760256 3-Bromo-1,1-dichloropropan-2-one CAS No. 1578-16-1

3-Bromo-1,1-dichloropropan-2-one

Cat. No.: B14760256
CAS No.: 1578-16-1
M. Wt: 205.86 g/mol
InChI Key: FIYVYLXUXMBTHU-UHFFFAOYSA-N
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Description

3-Bromo-1,1-dichloropropan-2-one is a chemical compound with the molecular formula C₃H₃BrCl₂O It is known for its unique structure, which includes both bromine and chlorine atoms attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1,1-dichloropropan-2-one can be synthesized through several methods. One common route involves the bromination of 1,1-dichloropropan-2-one. This reaction typically requires the presence of a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,1-dichloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or hydroxylated derivatives .

Scientific Research Applications

3-Bromo-1,1-dichloropropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromo-1,1-dichloropropan-2-one exerts its effects involves its reactivity with nucleophiles. The bromine and chlorine atoms make the compound highly electrophilic, allowing it to react readily with nucleophilic sites on biological molecules. This reactivity can lead to the modification of proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

  • 1-Bromo-1,3-dichloropropan-2-one
  • 1,1-Dichloro-2-propanone
  • 3-Bromo-1,1,1-trifluoro-2-propanone

Comparison: 3-Bromo-1,1-dichloropropan-2-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. For instance, 1-Bromo-1,3-dichloropropan-2-one has a different substitution pattern, affecting its chemical behavior and applications .

Properties

IUPAC Name

3-bromo-1,1-dichloropropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrCl2O/c4-1-2(7)3(5)6/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYVYLXUXMBTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633984
Record name 3-Bromo-1,1-dichloropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-16-1
Record name 3-Bromo-1,1-dichloro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1578-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1,1-dichloropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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